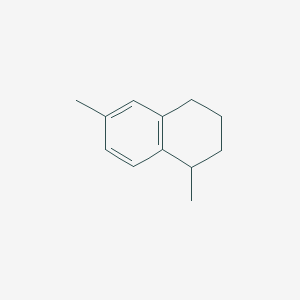
1,6-Dimethyltetraline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyltetraline is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of two methyl groups attached to the first and sixth positions of the tetralin ring. The molecular formula of this compound is C12H16, and it has a molecular weight of 160.26 g/mol
Preparation Methods
1,6-Dimethyltetraline can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene. The process involves the use of a solid cyclization catalyst, such as an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite. The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins . Industrial production methods may involve similar catalytic processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1,6-Dimethyltetraline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1,6-Dimethyltetraline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,6-Dimethyltetraline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the conversion of other organic compounds. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions .
Comparison with Similar Compounds
1,6-Dimethyltetraline can be compared with other dimethyltetralins, such as 1,5-Dimethyltetralin and 2,6-Dimethyltetralin. These compounds share similar structural features but differ in the positions of the methyl groups on the tetralin ring. The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,6-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
KWSOSNULPSERHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















